3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the benzene ring, a pyridazinone moiety, and an ethyl linkage to the benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Ethyl Linkage: The ethyl linkage can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.
Fluorination of the Benzene Ring:
Formation of the Benzamide Group: The final step involves the coupling of the pyridazinone-ethyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding hydroxylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Scientific Research Applications
3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzamide: Lacks the pyridazinone moiety and ethyl linkage, resulting in different chemical and biological properties.
N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide:
3,4-Difluoro-N-(2-(pyridin-2-yl)ethyl)benzamide: Contains a pyridine ring instead of a pyridazinone moiety, leading to different interactions and activities.
Uniqueness
3,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to the combination of its structural features, including the fluorinated benzene ring, pyridazinone moiety, and ethyl linkage
Properties
IUPAC Name |
3,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-10-4-3-9(8-11(10)15)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJIOQCOUGSPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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